molecular formula C17H18OS B8459165 p-(3-Phenylpropylthio)acetophenone

p-(3-Phenylpropylthio)acetophenone

Cat. No.: B8459165
M. Wt: 270.4 g/mol
InChI Key: ABWFTEPZBSYBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(3-Phenylpropylthio)acetophenone is an acetophenone derivative featuring a sulfur-containing 3-phenylpropylthio group at the para position of the aromatic ring. Acetophenone derivatives are widely recognized for their versatility in pharmaceutical and industrial applications, including antimicrobial, antifungal, and polymer synthesis . The thioether moiety in this compound may enhance its stability and biological activity, as sulfur atoms often influence electronic properties and binding affinity in drug design.

Properties

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

1-[4-(3-phenylpropylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C17H18OS/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3

InChI Key

ABWFTEPZBSYBFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Acetophenone derivatives vary significantly based on substituents, which dictate their reactivity and applications. Key analogues include:

Compound Name Substituent Key Properties/Applications References
Acetophenone None Antimicrobial, model for biotransformation
p-Trifluoromethylacetophenone CF₃ (electron-withdrawing) Used in asymmetric hydrogenation studies
p-Hydroxyacetophenone OH (electron-donating) Antimutagenic, natural product in plants
3-Chloro-N-phenyl-phthalimide Cl, phthalimide Monomer for polyimide synthesis
p-(3-Phenylpropylthio)acetophenone Thioether chain Hypothesized enhanced stability/bioactivity Inferred from

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) increase carbonyl reactivity in hydrogenation but reduce electron density, affecting catalyst interactions .
  • Electron-donating groups (e.g., OH, thioether) may slow reduction rates but improve biological interactions via hydrogen bonding or lipophilicity .

Reactivity in Chemical Reactions

Reduction Behavior:
  • Acetophenone: Reduced by ethylenediamine borane (EDAB) to 1-phenylethanol in 68% yield under standard conditions .
  • Aldehydes vs. Ketones : Aldehydes (e.g., benzaldehyde) are reduced faster (93% yield) than ketones due to lower steric hindrance and higher electrophilicity .
  • Substituent Impact: In asymmetric hydrogenation, electron-withdrawing groups (CF₃) on acetophenone improve enantioselectivity with rhodium catalysts, while electron-donating groups (NH₂) require tailored catalysts .
  • Thioether Analogue: The thio group in this compound may reduce reactivity in reductions due to steric effects, though its electron-donating nature could modulate transition-state interactions.

Physical and Chemical Properties

  • Melting Points : Thioether derivatives (e.g., phenylthioacetyl compounds) often exhibit higher melting points than oxygenated analogs due to increased molecular weight and van der Waals interactions (e.g., 2:3:5-triphenyl derivative, m.p. 97°C) .
  • Solubility: The hydrophobic thioether chain in this compound may reduce aqueous solubility compared to hydroxyl or amino derivatives, impacting formulation strategies.

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